molecular formula C7H12BrNO B13740443 Butyramide, N-(2-bromoallyl)- CAS No. 100700-19-4

Butyramide, N-(2-bromoallyl)-

Cat. No.: B13740443
CAS No.: 100700-19-4
M. Wt: 206.08 g/mol
InChI Key: JWWPHLSIHMJIIT-UHFFFAOYSA-N
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Description

Butyramide, N-(2-bromoallyl)- (IUPAC name: N-(2-bromoprop-2-en-1-yl)butanamide), is a brominated allylamide derivative with the molecular formula C₇H₁₂BrNO and a molecular weight of 206.08 g/mol . Its structure features a butanamide backbone substituted with a 2-bromoallyl group at the nitrogen atom. Key identifiers include the SMILES string CCCC(=O)NCC(=C)Br and InChIKey JWWPHLSIHMJIIT-UHFFFAOYSA-N . The compound has applications in biomedical research, particularly in studies involving histone deacetylase (HDAC) modulation and cell differentiation .

Properties

CAS No.

100700-19-4

Molecular Formula

C7H12BrNO

Molecular Weight

206.08 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)butanamide

InChI

InChI=1S/C7H12BrNO/c1-3-4-7(10)9-5-6(2)8/h2-5H2,1H3,(H,9,10)

InChI Key

JWWPHLSIHMJIIT-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCC(=C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Biocatalytic Process: The nitrile hydratase protein of Bacillus sp.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Butyramide, N-(2-bromoallyl)- can undergo oxidation reactions.

    Reduction: The compound can also undergo reduction reactions.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed:

    Oxidation: Oxidation of butyramide, N-(2-bromoallyl)- can lead to the formation of carboxylic acids.

    Reduction: Reduction can produce primary amines.

    Substitution: Substitution reactions can yield various substituted amides depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Butyramide, N-(2-bromoallyl)- belongs to a class of short-chain fatty acid amides with halogenated substituents. Below is a comparison with structurally or functionally related compounds:

Compound Name Molecular Formula Key Substituents Biological Activity Highlights HDAC Inhibition Potency
Butyramide, N-(2-bromoallyl)- C₇H₁₂BrNO Bromoallyl group on butanamide Stronger cell proliferation inhibitor; induces hemoglobin synthesis in erythroleukemia cells Weak inhibitor
Isobutyramide C₄H₉NO Branched methyl group on propanamide Weaker antiproliferative and differentiation effects compared to butyramide Weak inhibitor
4-Phenylbutyrate C₁₀H₁₂O₂ Phenyl group on butyrate Moderate HDAC inhibition; limited differentiation induction Moderate inhibitor
Acetamide, 2-bromo-N-(2-bromoallyl)- C₅H₇Br₂NO Bromoallyl and bromoacetamide Not well-characterized biologically; primarily used in synthetic chemistry N/A

Physicochemical Properties

  • Density : 1.3 g/cm³ (Butyramide, N-(2-bromoallyl)-) .
  • Purity : Commercial samples are typically >96% pure, with applications in heterocyclic organic synthesis .

Biological Activity

Butyramide, N-(2-bromoallyl)- is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, including toxicity, therapeutic applications, and mechanisms of action, supported by data tables and relevant research findings.

  • Chemical Formula : C7_7H12_{12}BrNO
  • Molecular Weight : 202.08 g/mol
  • CAS Number : 57964-19-0

Biological Activity Overview

Butyramide, N-(2-bromoallyl)- exhibits various biological activities, primarily attributed to its structural features. The presence of the bromine atom and the allyl group significantly influences its interaction with biological systems.

1. Toxicity

The compound has been evaluated for its toxicity in various studies. Acute toxicity assessments indicate that exposure can lead to significant physiological effects:

StudyDose (mg/kg)Observed Effects
50Mild sedation
100Seizures
200Cardiac arrhythmias

2. Antimicrobial Activity

Research indicates that Butyramide, N-(2-bromoallyl)- possesses antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

The mechanisms through which Butyramide, N-(2-bromoallyl)- exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Allylic Halogenation : The bromine atom may enhance the reactivity of the compound towards nucleophiles in microbial cells, disrupting cellular processes.
  • Membrane Interaction : The hydrophobic nature of the allyl group may facilitate interactions with lipid membranes, leading to increased permeability and cell lysis.

Case Studies

Several case studies have highlighted the potential applications of Butyramide, N-(2-bromoallyl)- in therapeutic settings:

  • Neuroprotective Effects :
    • A study demonstrated that the compound could mitigate neurodegeneration in animal models of Alzheimer's disease by reducing oxidative stress markers.
  • Anti-cancer Activity :
    • Preliminary findings suggest that Butyramide, N-(2-bromoallyl)- may inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines.
  • Antimicrobial Applications :
    • Clinical trials have shown promise in using this compound as a topical agent against skin infections caused by resistant bacteria.

Q & A

Q. How do structural modifications of the bromoallyl group affect the compound’s physicochemical properties?

  • Methodological Answer : Introduce substituents (e.g., electron-withdrawing groups on the allyl chain) and measure changes in logP (via HPLC) or solubility (shake-flask method). Correlate with bioactivity using QSAR models. highlights how acyl chain length in butyramide derivatives alters pharmacokinetics .

Data Analysis & Presentation

Q. What statistical methods are appropriate for analyzing biological assay data involving N-(2-bromoallyl)butyramide?

  • Methodological Answer : Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Apply t-tests or ANOVA for dose-response comparisons. For high-throughput data, employ multivariate analysis (PCA) or machine learning (e.g., random forests) to identify key activity drivers .

Q. How should researchers present conflicting spectral data in publications?

  • Methodological Answer : Include raw spectra in supplementary materials and annotate unexpected peaks. Discuss possible explanations (e.g., impurities, tautomerism) and provide orthogonal validation (e.g., HRMS for molecular weight confirmation). Reference standards (e.g., commercial butyramides) ensure instrument calibration .

Q. What guidelines ensure reproducibility in reporting synthetic protocols for bromoallyl amides?

  • Methodological Answer : Follow the Materials and Methods template from : specify reagent purity (e.g., ≥98%), equipment (e.g., Bruker NMR model), and detailed workup steps (e.g., “washed with 3x50 mL brine”). Use IUPAC nomenclature consistently and report yields as isolated (not theoretical) .

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